molecular formula C9H7BrO B8694365 6-Bromo-2-methylbenzofuran

6-Bromo-2-methylbenzofuran

Cat. No.: B8694365
M. Wt: 211.05 g/mol
InChI Key: PWOHOSNFQJPKEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-methylbenzofuran is a useful research compound. Its molecular formula is C9H7BrO and its molecular weight is 211.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H7BrO

Molecular Weight

211.05 g/mol

IUPAC Name

6-bromo-2-methyl-1-benzofuran

InChI

InChI=1S/C9H7BrO/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5H,1H3

InChI Key

PWOHOSNFQJPKEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(O1)C=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 49 (21 mmol) in N, N-diethylaniline (30 mL), cesium fluoride (11 mmol) was added and the mixture was heated at 190° C. for 24 h. After cooling, the suspension was diluted with ethyl acetate (100 mL) and washed with dil HCl (3×50 mL). The combined organic layer was washed with brine, dried over anhydrous Na2SO4 and concentrated by rotary evaporation and purified column chromatography to give 4-bromo-2-methylbenzofuran (46g, 87%) and 6-bromo-2-methylbenzofuran (13%). The resulting mixture was purified by reverse phase HPLC using 10:1 acetonitrile: water with 0.1% TFA (B) for 22 min followed by 3 min at 100% B, to give compound 46g (26%).
Name
Quantity
21 mmol
Type
reactant
Reaction Step One
Quantity
11 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.